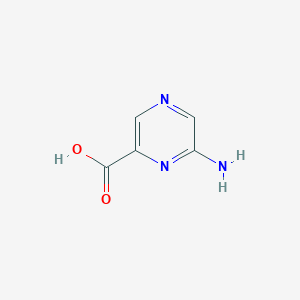

6-Aminopyrazine-2-carboxylic acid

Übersicht

Beschreibung

6-Aminopyrazine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-aminopyrazine-2-carboxylic acid typically involves the reaction of 2-aminopyrazine with various reagents. One common method includes the use of dichloromethane and N-bromosuccinimide (NBS) at room temperature . Another approach involves the use of diethyl malonate as a starting material, followed by hydrogenation and bromination steps .

Industrial Production Methods: Industrial production methods often focus on scalability and cost-effectiveness. For instance, the synthesis of favipiravir, an antiviral drug, involves the use of this compound as a key intermediate. The process includes regioselective chlorination, bromination, and cyanation steps, followed by nucleophilic fluorination and nitrile hydration .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Aminopyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazine-2,3-dicarboxylic acid.

Reduction: Reduction reactions can yield 6-aminopyrazine-2-carboxamide.

Substitution: Halogenation reactions, such as bromination and chlorination, are common.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) is often used as an oxidizing agent.

Reduction: Sodium borohydride (NaBH₄) is a common reducing agent.

Substitution: N-bromosuccinimide (NBS) and phosphorus oxychloride (POCl₃) are frequently used for halogenation.

Major Products:

Oxidation: Pyrazine-2,3-dicarboxylic acid.

Reduction: 6-Aminopyrazine-2-carboxamide.

Substitution: 3,6-Dichloropyrazine-2-carbonitrile.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

6-Aminopyrazine-2-carboxylic acid is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to enhance neurotransmitter function, making it particularly useful in developing drugs for neurological disorders.

Case Study: Neuropsychiatric Disorders

Research indicates that derivatives of this compound can act on metabotropic glutamate receptors, which are implicated in various neuropsychiatric conditions. A study demonstrated that specific analogs exhibited promising results in modulating receptor activity, potentially leading to new therapeutic strategies for disorders such as schizophrenia and depression .

Agricultural Chemicals

In agriculture, this compound is utilized in the formulation of agrochemicals, including herbicides and fungicides. Its application helps improve crop yield while minimizing environmental impact.

Table 1: Agrochemical Formulations

| Agrochemical Type | Active Ingredient | Application |

|---|---|---|

| Herbicide | This compound | Effective against broadleaf weeds |

| Fungicide | This compound | Controls fungal pathogens in crops |

Biochemical Research

The compound is employed extensively in biochemical research to study enzyme activity and metabolic pathways. It aids researchers in understanding complex biological processes and developing novel therapeutic strategies.

Case Study: Enzyme Activity

A study focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways related to cancer cell proliferation. Results indicated that certain derivatives effectively inhibited enzyme activity, suggesting their potential as anticancer agents .

Material Science

In material science, this compound is explored for its properties in creating novel materials such as polymers and coatings. These materials exhibit enhanced durability and performance across various applications.

Table 2: Material Properties

| Material Type | Properties | Application Area |

|---|---|---|

| Polymer | High tensile strength | Construction and automotive |

| Coating | Chemical resistance | Protective coatings for machinery |

Analytical Chemistry

The compound also finds applications in analytical chemistry, where it serves as a reagent or standard in various analytical techniques.

Case Study: Analytical Techniques

A recent investigation highlighted the use of this compound as a standard in chromatographic methods to analyze complex mixtures. The compound's stability under various conditions made it an ideal candidate for such applications .

Wirkmechanismus

The mechanism of action of 6-aminopyrazine-2-carboxylic acid varies depending on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients. For instance, in the synthesis of favipiravir, the compound undergoes biotransformation to inhibit viral RNA-dependent RNA polymerase, thereby preventing viral replication .

Vergleich Mit ähnlichen Verbindungen

3-Aminopyrazine-2-carboxylic acid: Similar in structure but differs in the position of the amino group.

Pyrazine-2-carboxylic acid: Lacks the amino group, leading to different reactivity and applications.

Phenazine derivatives: Contain fused benzene rings, offering distinct chemical properties and biological activities.

Uniqueness: 6-Aminopyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which allows for versatile chemical modifications and a broad range of applications in various fields.

Biologische Aktivität

6-Aminopyrazine-2-carboxylic acid (6-APCA) is a heterocyclic compound recognized for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential applications in pharmaceuticals and other fields.

Chemical Structure and Properties

6-APCA features a pyrazine ring with an amino group at position 6 and a carboxylic acid group at position 2. This structure allows it to participate in various biochemical interactions, making it a valuable compound in medicinal chemistry.

- Chemical Formula : CHNO

- Molecular Weight : 141.11 g/mol

- CAS Number : 61442-38-4

Antiviral Activity

6-APCA is a key intermediate in the synthesis of favipiravir, an antiviral drug that inhibits RNA-dependent RNA polymerase, essential for viral replication. The compound's role in this context highlights its potential as a scaffold for developing antiviral agents.

Antimicrobial Properties

Research indicates that 6-APCA exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, including Mycobacterium tuberculosis. Its mechanism involves disrupting cell wall synthesis by inhibiting enzymes critical for mycolic acid biosynthesis, leading to bacterial cell lysis .

Biochemical Pathways

The compound interacts with several enzymes and proteins involved in metabolic pathways. Notably, it has been reported to inhibit fatty acid synthase and other enzymes crucial for the survival of mycobacteria .

In Vitro Studies

In laboratory settings, 6-APCA has demonstrated:

- Antimycobacterial Activity : Effective against M. tuberculosis with a minimum inhibitory concentration (MIC) as low as 12.5 µg/mL for some derivatives .

- Cytotoxicity : Certain derivatives were evaluated for cytotoxic effects on cancer cell lines (e.g., HepG2), showing varying levels of toxicity depending on the structural modifications .

Structure-Activity Relationship (SAR)

A series of studies have explored the SAR of 6-APCA derivatives, revealing that modifications to the amino or carboxylic groups can significantly enhance biological activity. For instance, alkyl substitutions have been associated with increased antibacterial potency .

Case Studies

- Antimycobacterial Activity : A study evaluated various derivatives of aminopyrazine-2-carboxamides against M. tuberculosis, establishing a clear relationship between structural features and antimicrobial efficacy .

- Antiviral Applications : The synthesis pathway of favipiravir from 6-APCA has been investigated, highlighting its importance in developing antiviral therapies.

Applications in Drug Development

The versatility of 6-APCA makes it an attractive candidate for drug development across several domains:

- Pharmaceuticals : As an intermediate in antiviral drug synthesis.

- Agrochemicals : Potential use in developing new agricultural products due to its biological activity.

- Material Science : Its properties may be harnessed in creating materials with specific electronic characteristics.

Eigenschaften

IUPAC Name |

6-aminopyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2H,(H2,6,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUHGHBIVGABDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20485517 | |

| Record name | 6-AMINOPYRAZINE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61442-38-4 | |

| Record name | 6-AMINOPYRAZINE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.